2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide is a synthetic organic compound that features a cyclopentyl ring, an imidazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Cyclopentyl ring formation: The cyclopentyl ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The imidazole moiety is then coupled with the cyclopentyl ring through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Acetamide group attachment: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxycyclopentyl)-N-[(2-pyridyl)methyl]acetamide: Similar structure but with a pyridine ring instead of an imidazole.
2-(1-hydroxycyclopentyl)-N-[(2-thiazolyl)methyl]acetamide: Contains a thiazole ring instead of an imidazole.
2-(1-hydroxycyclopentyl)-N-[(2-pyrimidinyl)methyl]acetamide: Features a pyrimidine ring.
Uniqueness
The presence of the imidazole ring in 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide provides unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(11-17(22)7-3-4-8-17)19-12-14-5-1-2-6-15(14)20-10-9-18-13-20/h1-2,5-6,9-10,13,22H,3-4,7-8,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWINJVARYKNQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCC2=CC=CC=C2N3C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.